Comparative Antiproliferative Potency Against Human Tumor Cell Lines
Ajugalide D has demonstrated cytotoxic activity against multiple cancer cell lines in vitro, with an IC50 range of 10–30 µM across human hepatoma (HepG2), lung carcinoma (A549), and colon adenocarcinoma (HT-29) cells [1]. In comparison, the close structural analog ajugalide-B (ATMA) exhibits IC50 values of 8–25 µM against the same panel, showing marginally higher potency in HepG2 cells (8.2 µM vs. 12.4 µM for ajugalide D) but comparable activity in A549 cells [2]. Both compounds are significantly more potent than the parent ajugarin I (IC50 >50 µM), confirming that the specific hydroxylation and lactone substitution pattern of ajugalide D confers enhanced antiproliferative activity relative to less oxidized clerodane scaffolds [3].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50: 10–30 µM against HepG2, A549, HT-29 |
| Comparator Or Baseline | Ajugalide-B: IC50 8–25 µM; Ajugarin I: IC50 >50 µM |
| Quantified Difference | Ajugalide D is 2- to 5-fold more potent than ajugarin I; comparable to ajugalide-B within a factor of 1.5 |
| Conditions | MTT assay, 72 h exposure, human cancer cell lines |
Why This Matters
Ensures that procurement of ajugalide D provides a defined cytotoxic window distinct from both less active and more potent analogs, enabling reproducible dose-response studies.
- [1] Chiou CT, Kuo YH, Chan YY, Juang SH, Chan HH, Wu TS. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro. Phytochemistry. 2012 Aug;80:64-9. doi:10.1016/j.phytochem.2012.05.005. View Source
- [2] Chan YY. Neoclerodane diterpenoids from Ajuga taiwanensis. Chem Pharm Bull (Tokyo). 2005 Feb;53(2):164-7. doi:10.1248/cpb.53.164. View Source
- [3] Castro A, Coll J, Pant AK, Prakash O. neo-Clerodane Diterpenoids from Ajuga macrosperma var. breviflora. Nat Prod Commun. 2015 Jun;10(6):857-60. View Source
